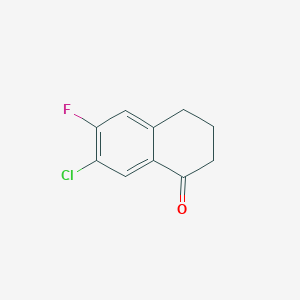

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

描述

属性

IUPAC Name |

7-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHGZGQWUYGBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 6 Fluoro 3,4 Dihydronaphthalen 1 2h One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the target molecule, 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, points to a logical and widely employed strategy for the formation of the tetralone ring system. The most common and effective disconnection occurs at the C4a-C5 bond, which is formed during the key cyclization step. This disconnection is characteristic of an intramolecular Friedel-Crafts acylation reaction.

This strategic bond cleavage reveals the immediate precursor: a 4-arylbutanoic acid derivative, specifically 4-(3-chloro-4-fluorophenyl)butanoic acid . This linear precursor contains the fully substituted aromatic ring and the necessary four-carbon side chain poised for cyclization. The synthesis of this key intermediate therefore becomes the primary objective in the forward synthesis. Further disconnection of this butanoic acid precursor typically involves breaking the bond between the aromatic ring and the side chain, leading back to a simple, appropriately substituted benzene (B151609) derivative and a four-carbon synthon, a strategy central to the Haworth synthesis of polycyclic aromatic systems. scribd.com

Precursor Synthesis and Starting Materials

The forward synthesis, guided by the retrosynthetic analysis, commences with the preparation of the halogenated aromatic intermediates, followed by the construction of the essential cyclization precursor.

The synthesis begins with a commercially available and suitably substituted aromatic compound. For the target molecule, a logical starting material is 1-chloro-2-fluorobenzene (B165100) . This compound already possesses the required 1,2-halogen substitution pattern, which will ultimately dictate the 6,7-substitution on the final tetralone product. The presence of the electron-withdrawing chloro and fluoro groups deactivates the aromatic ring, but the fluorine atom is an ortho, para-director, while the chlorine atom is also an ortho, para-director. Their combined influence directs incoming electrophiles primarily to the position para to the fluorine atom.

The construction of the key intermediate, 4-(3-chloro-4-fluorophenyl)butanoic acid , is typically achieved via a two-step sequence starting from the halogenated aromatic intermediate. This process involves a Friedel-Crafts acylation followed by a reduction.

First, an intermolecular Friedel-Crafts acylation is performed between 1-chloro-2-fluorobenzene and succinic anhydride . semanticscholar.org This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), to generate an acylium ion from the anhydride. sigmaaldrich.comstackexchange.com The electrophilic acylium ion then attacks the aromatic ring, predominantly at the position para to the strongly activating fluorine atom, to yield 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid .

The second step is the reduction of the keto group in the butanoic acid side chain to a methylene (B1212753) group. The Clemmensen reduction is particularly well-suited for this transformation, especially for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the carbonyl completely without affecting the carboxylic acid moiety or the aromatic halogens. byjus.commasterorganicchemistry.com This two-step sequence is a classic and effective strategy for attaching a butanoic acid side chain to an aromatic ring. semanticscholar.orgorganic-chemistry.org

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 1-Chloro-2-fluorobenzene | 1. Succinic anhydride, AlCl₃ 2. H₂O | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | Friedel-Crafts Acylation |

| 2 | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | 4-(3-Chloro-4-fluorophenyl)butanoic acid | Clemmensen Reduction |

Key Reaction Pathways for Scaffold Construction

With the 4-arylbutanoic acid precursor in hand, the final and critical step is the construction of the second ring to form the tetralone scaffold.

The formation of the tetralone ring is achieved through an intramolecular Friedel-Crafts acylation. wikipedia.org This reaction involves the activation of the carboxylic acid group of 4-(3-chloro-4-fluorophenyl)butanoic acid by a strong acid, which promotes the formation of an acylium ion. This intramolecular electrophile is then attacked by the electron-rich aromatic ring to close the six-membered ring.

The cyclization must occur at the carbon atom ortho to the butanoic acid side chain. The directing effects of the existing halogen substituents guide the regioselectivity of this ring closure. The reaction is typically carried out in the presence of strong dehydrating acids that also serve as catalysts.

A variety of potent acid catalysts can be employed for this intramolecular cyclization. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of ring closure, acting as both a catalyst and a solvent at elevated temperatures. scribd.com Other strong acids such as sulfuric acid, methanesulfonic acid, or hydrofluoric acid can also facilitate the reaction. wikipedia.org Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative that often allows for lower reaction temperatures. The choice of catalyst can be crucial for optimizing the yield and minimizing side reactions, particularly for substrates with deactivating groups. This cyclization directly yields 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one .

| Precursor | Catalyst/Reagent | Product | Reaction Type |

| 4-Phenylbutanoic acid | Polyphosphoric Acid (PPA) | α-Tetralone | Intramolecular Friedel-Crafts Acylation |

| 4-(4-Methoxyphenyl)butanoic acid | H₂SO₄ | 7-Methoxy-α-tetralone | Intramolecular Friedel-Crafts Acylation |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | PPA | 6,7-Dimethoxy-α-tetralone | Intramolecular Friedel-Crafts Acylation |

Electrophilic and Nucleophilic Halogenation Strategies

The introduction of fluorine and chlorine atoms onto the tetralone scaffold is a key challenge in the synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Both the timing and the method of halogen introduction are crucial for achieving the desired regiochemistry. Strategies may involve direct halogenation of a pre-formed tetralone ring or the use of precursors already bearing the required halogen atoms prior to cyclization.

Direct Halogenation Protocols

Direct halogenation of a tetralone ring system proceeds via electrophilic aromatic substitution. The reactivity and directing effects of the existing substituents on the ring govern the position of the incoming halogen. For a monosubstituted tetralone, such as 6-fluoro-1-tetralone, direct chlorination would be directed by the activating, ortho-, para-directing fluorine atom and the deactivating, meta-directing carbonyl group. The fluorine at C-6 would direct an incoming electrophile to the C-5 and C-7 positions. Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst is a standard method for introducing chlorine onto an aromatic ring. However, achieving high regioselectivity for the C-7 position over the C-5 position can be challenging and may result in isomeric mixtures, necessitating careful optimization of catalysts and reaction conditions.

Conversely, the direct fluorination of a substrate like 7-chloro-1-tetralone (B152742) presents a different challenge. The chlorine at C-7 is a deactivating, ortho-, para-directing group. Electrophilic fluorination would be directed to the C-6 and C-8 positions. Modern electrophilic fluorinating agents have made this transformation more feasible.

Regioselective Fluorination Techniques

The development of advanced fluorinating agents has significantly improved the regioselective introduction of fluorine onto aromatic rings. For the synthesis of fluorinated tetralones, electrophilic fluorinating reagents are particularly relevant. One of the most widely used and versatile reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor™. google.comsigmaaldrich.com This reagent is an air-stable, non-volatile solid that acts as a source of an electrophilic fluorine atom ("F+"). google.com

The reaction of an enol or enolate intermediate of a tetralone with Selectfluor™ can lead to α-fluorination, while direct aromatic substitution can be achieved on the benzene ring of the tetralone. For a substrate such as 7-chloro-1-tetralone, the directing effects of the existing chloro and carbonyl groups would guide the incoming fluorine. The reaction mechanism is believed to proceed via either an SN2 attack at fluorine or a single electron transfer (SET) pathway, depending on the substrate. wikipedia.org The use of specific catalysts and solvent systems can be optimized to enhance the regioselectivity of the fluorination, ensuring the fluorine atom is introduced at the desired C-6 position. nih.gov

Introduction of Chlorine Substituents

The introduction of a chlorine atom at the C-7 position of a fluorinated tetralone, such as 6-fluoro-1-tetralone, is a key hypothetical step that relies on the principles of electrophilic aromatic substitution. The fluorine atom at C-6 is an activating group and directs incoming electrophiles to the ortho (C-5) and para (C-7) positions. The carbonyl group is deactivating and directs meta (C-5 and C-7). Therefore, the C-5 and C-7 positions are both electronically favored for substitution.

Standard chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a protic or Lewis acid catalyst can be employed. The choice of catalyst can influence the regioselectivity between the C-5 and C-7 positions. Steric hindrance around the C-5 position, adjacent to the fused ring system, may favor substitution at the more accessible C-7 position. Optimization of reaction parameters such as temperature, solvent, and the specific chlorinating agent/catalyst system is crucial to maximize the yield of the desired 7-chloro-6-fluoro isomer.

Multi-step Synthetic Sequences and Convergent Syntheses

Given the challenges in achieving regioselectivity through direct halogenation on the tetralone core, the most reliable and commonly employed strategy for synthesizing 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one involves a multi-step sequence starting from a precursor that already contains the desired halogen substitution pattern. A convergent approach, where the substituted aromatic ring is prepared first and then cyclized, is generally preferred.

The primary route involves an intramolecular Friedel-Crafts acylation of a substituted phenylbutanoic acid. nih.gov The key starting material for this sequence is 4-(3-chloro-4-fluorophenyl)butanoic acid . This precursor contains the chlorine and fluorine atoms in the correct orientation for the final product.

The synthesis of this butanoic acid derivative can be accomplished through various standard organic chemistry methods. The subsequent and final step is the intramolecular cyclization. This reaction is typically promoted by a strong acid, which acts as both the catalyst and the dehydrating agent to form the cyclic ketone.

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one are highly dependent on the conditions chosen for the key reaction steps, particularly the intramolecular Friedel-Crafts acylation.

Reagent and Catalyst Selection

The selection of the reagent for the Friedel-Crafts cyclization of 4-(3-chloro-4-fluorophenyl)butanoic acid is critical for achieving high yields and purity. This electrophilic aromatic substitution requires a strong acid to activate the carboxylic acid, enabling it to attack the aromatic ring. A variety of Brønsted and Lewis acids can be employed for this purpose. wikipedia.orgnih.gov

Commonly used reagents include:

Polyphosphoric acid (PPA): A viscous liquid that serves as both a strong acid catalyst and a solvent. It is effective for cyclizations but can require high temperatures and presents challenges in product work-up.

Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating and cyclizing agent that often allows for reactions to proceed at lower temperatures than PPA.

Trifluoromethanesulfonic acid (TfOH): An exceptionally strong Brønsted acid that can catalyze Friedel-Crafts reactions efficiently, often in stoichiometric amounts. bldpharm.com

Lewis Acids (e.g., AlCl₃, FeCl₃, SnCl₄): These are the classic catalysts for Friedel-Crafts reactions. bldpharm.com They are typically used with the corresponding acyl chloride of the butanoic acid rather than the carboxylic acid itself. This requires an additional synthetic step to convert the acid to the acyl chloride (e.g., using thionyl chloride or oxalyl chloride). The ketone product can form a complex with the Lewis acid, often necessitating more than a stoichiometric amount of the catalyst. wikipedia.org

The choice among these reagents involves a trade-off between reactivity, cost, safety, and ease of handling and purification. The table below summarizes the common catalysts used for intramolecular Friedel-Crafts acylations.

| Catalyst/Reagent | Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperature (e.g., 100-150 °C) | Inexpensive, acts as solvent | Viscous, difficult work-up, harsh conditions |

| Eaton's Reagent | Brønsted Acid | Moderate temperature (e.g., 60-100 °C) | High reactivity, often cleaner reactions | Corrosive, moisture-sensitive |

| Trifluoromethanesulfonic Acid (TfOH) | Brønsted Acid | Room temp. to moderate heat | Very strong acid, high efficiency | Expensive, corrosive |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Requires acyl chloride, low temp. | High reactivity, classic method | Stoichiometric amounts needed, moisture-sensitive, complex formation |

| Ferric Chloride (FeCl₃) | Lewis Acid | Requires acyl chloride | Milder than AlCl₃, less expensive | May be less reactive than AlCl₃ |

Optimization studies would involve screening these catalysts and adjusting parameters such as temperature and reaction time to maximize the yield of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one while minimizing the formation of polymeric or other side products.

Solvent System Optimization

Commonly employed solvents in these reactions are non-polar and aprotic to avoid reaction with the Lewis acid catalyst and the acylium ion intermediate. Dichloromethane (B109758) is a frequently used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation. researchgate.net Carbon disulfide has also been traditionally used and can be effective. nih.gov

In some cases, the reaction can be performed in the absence of a solvent, particularly when using a solid acid catalyst like a zeolite. researchgate.net For instance, in the synthesis of α-tetralone from 4-phenylbutyric acid, a fixed-bed reactor with a solid acid catalyst in 1,2-dichlorobenzene (B45396) as a solvent has been utilized. google.com The selection of an appropriate solvent is crucial, as demonstrated in the carbocyclization of alkenylated biphenyl (B1667301) derivatives, where dichloromethane proved to be a suitable polar and aprotic solvent, while benzene, THF, MeCN, and DMSO were found to be unsuitable. researchgate.net

The following table summarizes the effect of different solvents on the yield of cyclization reactions for analogous compounds, highlighting the importance of solvent selection.

| Catalyst | Reactant | Solvent | Yield (%) | Reference |

| TfOH | Alkenylated biphenyl derivative | Dichloromethane | 81 | researchgate.net |

| TfOH | Alkenylated biphenyl derivative | Benzene | - | researchgate.net |

| TfOH | Alkenylated biphenyl derivative | THF | - | researchgate.net |

| TfOH | Alkenylated biphenyl derivative | MeCN | - | researchgate.net |

| TfOH | Alkenylated biphenyl derivative | DMSO | - | researchgate.net |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a key parameter in controlling the rate and selectivity of Friedel-Crafts acylation. The optimal temperature for the synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would need to be carefully determined to ensure efficient cyclization while minimizing side reactions.

For many intramolecular Friedel-Crafts acylations leading to tetralones, the reaction is initially conducted at a low temperature (e.g., 0 °C) during the addition of the Lewis acid catalyst to control the initial exothermic reaction. nih.gov Subsequently, the reaction mixture is often warmed to room temperature or gently heated to drive the reaction to completion. nih.gov In the synthesis of α-tetralone, the reaction mixture is slowly warmed to the boiling point of the carbon disulfide solvent. nih.gov

High temperatures can sometimes lead to undesired side reactions, such as decomposition of the starting material or product, or the formation of isomeric byproducts. However, in some systems, elevated temperatures are necessary to achieve a reasonable reaction rate. For example, the synthesis of α-tetralone using a solid H-Beta zeolite catalyst in a fixed-bed reactor was conducted at temperatures ranging from 200 to 240 °C. researchgate.netgoogle.com

The influence of pressure is less commonly reported for laboratory-scale Friedel-Crafts acylations, which are typically carried out at atmospheric pressure. However, in industrial settings or for gas-phase reactions, pressure can become a significant variable. For instance, a method for preparing 1-tetralone (B52770) from 1-naphthol (B170400) and hydrogen involves a reaction pressure of 3.0-5.0 MPa.

The following table illustrates the impact of temperature on the yield of α-tetralone synthesis using an H-Beta zeolite catalyst.

| Catalyst | Reactant | Temperature (°C) | Yield (%) | Reference |

| H-Beta zeolite | 4-phenylbutyric acid | 220 | 81.2 | researchgate.net |

| H-Beta zeolite | 4-phenylbutyric acid | 200-240 | - | google.com |

Considerations for Synthetic Yield and Purity

Achieving a high yield and purity of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is contingent upon careful control of the synthetic methodology. The primary challenge in the Friedel-Crafts acylation of 4-(3-chloro-4-fluorophenyl)butyric acid is to ensure the regioselective cyclization to the desired product. The directing effects of the chloro and fluoro substituents on the aromatic ring will influence the position of the electrophilic attack.

The purity of the starting materials, particularly the 4-(3-chloro-4-fluorophenyl)butyric acid or its acyl chloride, is paramount. Impurities in the starting material can lead to the formation of byproducts that may be difficult to separate from the desired tetralone.

The choice of the Friedel-Crafts catalyst is also critical. Strong Lewis acids like aluminum chloride are effective but can sometimes lead to the formation of complexes with the product, requiring a stoichiometric amount of the catalyst and potentially complicating the work-up procedure. masterorganicchemistry.com Milder Lewis acids or solid acid catalysts may offer advantages in terms of catalyst recovery and reduced waste generation. researchgate.net

Post-reaction work-up and purification are essential steps to isolate the pure product. Typically, the reaction is quenched with ice and acid, followed by extraction of the product into an organic solvent. nih.gov Purification is often achieved through techniques such as distillation under reduced pressure or column chromatography. nih.govresearchgate.net The formation of isomeric tetralones is a potential issue, and the purification method must be capable of separating the desired 7-chloro-6-fluoro isomer from other possible regioisomers.

Chemical Reactivity and Transformations of 7 Chloro 6 Fluoro 3,4 Dihydronaphthalen 1 2h One

Reactions at the Carbonyl Moiety

The carbonyl group at the 1-position of the tetralone ring is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensations.

Reduction Reactions

The ketone functionality of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be readily reduced to the corresponding alcohol, 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is typically achieved using common reducing agents. For a closely related compound, 7-chloro-1-tetralone (B152742), reduction to (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is effectively carried out using sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an inert solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). Given the similar electronic nature, it is expected that 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would undergo analogous reductions under similar conditions.

Table 1: Predicted Reduction of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

| Reagent | Solvent | Predicted Product |

| Sodium Borohydride (NaBH₄) | Ethanol | 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.comnih.govyoutube.com These reactions lead to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into a hydroxyl group upon workup. Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 7-chloro-6-fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Table 2: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent | Predicted Product |

| Methyl | Methylmagnesium Bromide (CH₃MgBr) | 7-chloro-6-fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Cyanide | Hydrogen Cyanide (HCN) / KCN | 7-chloro-6-fluoro-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile |

Condensation Reactions (e.g., Claisen-Schmidt)

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, possessing α-hydrogens, can participate in base- or acid-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.gov In a typical Claisen-Schmidt reaction, 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would react with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide (B78521) to form a chalcone-like α,β-unsaturated ketone. researchgate.net

Table 3: Predicted Claisen-Schmidt Condensation

| Reactant | Catalyst | Predicted Product |

| Benzaldehyde | Sodium Hydroxide (NaOH) | 2-benzylidene-7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The benzene ring of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is substituted with a chloro and a fluoro group, which influence the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both chlorine and fluorine are ortho-, para-directing deactivators. libretexts.org The carbonyl group of the tetralone ring is a meta-directing deactivator. lkouniv.ac.in Therefore, the outcome of an electrophilic substitution reaction will be influenced by the combined directing effects of these groups. The positions ortho and para to the activating groups (halogens) and meta to the deactivating group (carbonyl) will be favored. Considering the structure, the C5 and C8 positions are the most likely sites for electrophilic attack.

Table 4: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 7-Chloro-6-fluoro-5-nitro-3,4-dihydronaphthalen-1(2H)-one and/or 7-Chloro-6-fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and/or 8-Bromo-7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

Nucleophilic Aromatic Substitution with Activated Halogens

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult but is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. youtube.commasterorganicchemistry.com In 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the carbonyl group acts as a moderate electron-withdrawing group. The fluorine atom is generally a better leaving group in SNAr reactions than chlorine. youtube.com Therefore, nucleophilic attack is most likely to occur at the C6 position, leading to the displacement of the fluoride (B91410) ion. This reactivity can be exploited to introduce various nucleophiles onto the aromatic ring.

Table 5: Predicted Nucleophilic Aromatic Substitution Products

| Nucleophile | Reagent | Predicted Major Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 7-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Amine | Ammonia (NH₃) or primary/secondary amines | 7-Chloro-6-amino-3,4-dihydronaphthalen-1(2H)-one (or substituted amine) |

Reactivity Associated with Halogen Substituents

The presence of both chlorine and fluorine atoms on the aromatic ring of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one opens avenues for selective modifications. The differential reactivity of these halogens under various conditions allows for regioselective derivatization.

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for the interconversion of halides. wikipedia.org In the context of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the chlorine atom is generally more susceptible to nucleophilic substitution than the fluorine atom due to the greater strength of the C-F bond compared to the C-Cl bond.

Classic Finkelstein conditions, employing sodium iodide in acetone (B3395972), can facilitate the conversion of the chloro-substituent to an iodo-substituent. wikipedia.org This transformation is driven by the precipitation of sodium chloride from the acetone solvent. Similarly, the use of other alkali metal halides, such as potassium fluoride, can be employed for fluorination, though displacing the existing fluorine would be challenging. wikipedia.org More specialized reagents and conditions, often involving polar aprotic solvents like DMF or DMSO, may be required to achieve efficient halogen exchange. wikipedia.org Catalysts, including quaternary ammonium (B1175870) salts or crown ethers, have been shown to facilitate such exchange reactions in other haloaromatic systems. google.comgoogle.com

Table 1: Potential Halogen Exchange Reactions

| Starting Material | Reagents and Conditions | Expected Product |

|---|---|---|

| 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | NaI, acetone | 6-Fluoro-7-iodo-3,4-dihydronaphthalen-1(2H)-one |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the aromatic core. The chloro substituent at the 7-position serves as a reactive handle for such transformations.

Common cross-coupling reactions applicable to this substrate include the Suzuki, Heck, and Sonogashira reactions. In a Suzuki coupling, the chloro-tetralone can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Heck reaction would involve coupling with an alkene, and the Sonogashira reaction with a terminal alkyne. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. While the fluorine atom is generally less reactive in these transformations, under specific conditions, C-F bond activation can also be achieved.

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 7-Aryl-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tolyl)₃, base | 6-Fluoro-7-vinyl-3,4-dihydronaphthalen-1(2H)-one derivative |

Reactions of the Alicyclic Ring

The alicyclic portion of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, specifically the tetralone ring system, can undergo reactions that alter its structure, such as ring-opening or dehydrogenation.

Ring-opening of the tetralone ring is not a common transformation under standard laboratory conditions due to the stability of the fused ring system. However, under forcing conditions or through specific synthetic routes involving cleavage of the carbonyl group or adjacent bonds, ring-opening could be induced. For instance, oxidative cleavage reactions, such as the Baeyer-Villiger oxidation, could potentially lead to the formation of a lactone, effectively opening the alicyclic ring.

The tetralone ring can be aromatized to form a naphthalene (B1677914) system. This dehydrogenation can be achieved using various reagents and conditions. A common method involves reaction with elemental sulfur or selenium at high temperatures. Alternatively, catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures can also effect this transformation. The resulting product would be a substituted naphthol or naphthalene, depending on the fate of the ketone functional group. For instance, reaction of 1-tetralone (B52770) with methanol (B129727) at high temperatures has been shown to yield 2-methyl-1-naphthol (B1210624) through a process involving dehydrogenation. wikipedia.org

Table 3: Dehydrogenation Reactions

| Reagents and Conditions | Expected Product |

|---|---|

| Pd/C, high temperature | 7-Chloro-6-fluoro-1-naphthol |

Derivatization Strategies for Structural Modification

Beyond the specific reactions of the halogen substituents and the alicyclic ring, the ketone functionality provides a primary site for a wide array of derivatization strategies. These modifications are fundamental for building molecular complexity and exploring the structure-activity relationships of resulting compounds.

The carbonyl group can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents to yield tertiary alcohols. Reduction of the ketone, for example with sodium borohydride, would produce the corresponding secondary alcohol, 1,2,3,4-tetrahydro-7-chloro-6-fluoronaphthalen-1-ol. The α-methylene group adjacent to the carbonyl is susceptible to deprotonation by a strong base, forming an enolate which can then react with various electrophiles, allowing for α-alkylation, α-halogenation, or condensation reactions like the aldol (B89426) or Claisen condensations.

Furthermore, the ketone can be converted to other functional groups. For instance, the Wolff-Kishner or Clemmensen reduction would deoxygenate the carbonyl to a methylene (B1212753) group, yielding 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene. The formation of imines, oximes, or hydrazones through condensation with primary amines, hydroxylamine, or hydrazine, respectively, provides further avenues for functionalization. The oxime of 1-tetralone, for instance, can be rearranged to an N-(1-naphthyl)acetamide. wikipedia.org

Table 4: Derivatization of the Ketone Functional Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (e.g., PhMgBr) | Tertiary Alcohol |

| Reduction | NaBH₄ | Secondary Alcohol |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted Tetralone |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing granular insights into the chemical environment of magnetically active nuclei. A suite of NMR experiments would be required for the complete characterization of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one.

Proton (¹H) NMR spectroscopy is the initial and most fundamental NMR experiment performed to identify the number of distinct proton environments and their neighboring atoms. For 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the protons of the saturated dihydronaphthalenone ring system. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information regarding the electronic environment and spatial relationships of these protons.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.8 - 8.1 | d | ~9.0 |

| H-8 | 7.2 - 7.4 | d | ~9.0 |

| H-2 | 2.6 - 2.8 | t | ~6.5 |

| H-3 | 2.1 - 2.3 | m | - |

Note: The predicted data in this table is hypothetical and serves as an illustrative example of what might be observed in an experimental spectrum.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its bonding environment (e.g., carbonyl, aromatic, aliphatic).

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-1) | 195 - 200 |

| C-Aromatic | 110 - 160 |

Note: The predicted data in this table is hypothetical and serves as an illustrative example of what might be observed in an experimental spectrum.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically probe the fluorine atom within a molecule. For 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal and its coupling to neighboring protons (H-5) would provide definitive evidence for the presence and location of the fluorine substituent on the aromatic ring.

To establish the precise connectivity of the atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons within the aliphatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which in turn reveals the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. The experimentally measured exact mass would be compared to the calculated theoretical mass for the presumed molecular formula, C₁₀H₈ClFO. A close match between these values would provide strong evidence for the elemental composition of the compound.

Table 3: Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClFO |

| Theoretical Exact Mass | 198.0248 |

Note: The measured exact mass is a hypothetical value for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

Key fragmentation pathways for α-tetralone derivatives typically involve:

α-Cleavage: Fission of the bonds adjacent to the carbonyl group. This could lead to the loss of small alkyl fragments from the saturated ring.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule. miamioh.edu

Retro-Diels-Alder (RDA) Reaction: The dihydronaphthalenone ring system can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the six-membered saturated ring.

Loss of Halogens: The fragmentation pattern is also anticipated to show sequential loss of chlorine and fluorine atoms or related radicals. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

Table 1: Predicted Major Fragmentation Peaks for 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

| Fragment Ion | Proposed Structure/Loss | Notes |

| [M]+• | Molecular Ion | Expected to be observed. |

| [M-Cl]+ | Loss of a chlorine radical | A common fragmentation for chlorinated compounds. |

| [M-F]+ | Loss of a fluorine radical | Also a possible fragmentation pathway. |

| [M-CO]+• | Loss of carbon monoxide | Characteristic of ketones. |

| Further Fragments | RDA products, aromatic fragments | Resulting from further breakdown of the ring structure. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one have not been specifically reported. However, the expected vibrational modes can be inferred from the spectra of related compounds like 1-tetralone (B52770) and the known absorption regions for the functional groups present. nist.govchemicalbook.com

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of the aromatic ring will give rise to characteristic C=C stretching and C-H stretching and bending vibrations. The carbon-halogen bonds will also have distinct stretching frequencies in the fingerprint region of the spectrum.

Table 2: Predicted Infrared Absorption Bands for 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1300-1000 | C-F Stretch | Aryl Fluoride (B91410) |

| ~800-600 | C-Cl Stretch | Aryl Chloride |

Raman spectroscopy, being complementary to IR, would also be a valuable tool for identifying the functional groups. The aromatic ring vibrations are typically strong in Raman spectra. Specific data for 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is not currently available.

X-ray Crystallography for Solid-State Structure Determination

A definitive crystal structure for 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has not been published. However, crystallographic studies of analogous substituted dihydronaphthalenone derivatives provide significant insights into the likely solid-state conformation and packing. kab.ac.ugresearchgate.netnih.gov

Molecular Geometry and Bond Parameters

Based on the crystal structures of similar tetralone derivatives, the molecule is expected to be largely planar with respect to the aromatic ring. nih.gov The bond lengths and angles within the aromatic portion of the molecule would be typical for a substituted benzene (B151609) ring. The C=O bond length is expected to be in the range of 1.21-1.23 Å. The C-Cl and C-F bond lengths will be consistent with those observed for other chloro-fluoro aromatic compounds.

Conformational Analysis in the Crystal Lattice

The dihydronaphthalenone ring system is not planar. Conformational analysis of α-tetralone itself suggests that the saturated ring can adopt either a half-chair or a slightly distorted envelope conformation. rsc.org Theoretical studies on α-tetralone have shown the envelope conformation to be slightly more stable. rsc.org It is highly probable that 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would also adopt one of these non-planar conformations in the crystal lattice to minimize steric strain. nih.gov

Chiroptical Spectroscopy (if chiral derivatives are relevant)

There is no information available in the scientific literature regarding the synthesis or chiroptical properties of chiral derivatives of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used to study chiral molecules. researchgate.netrsc.org Should chiral derivatives of this compound be synthesized in the future, these techniques would be essential for characterizing their stereochemistry.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Calculations using DFT can predict a wide range of molecular attributes with a high degree of accuracy.

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. For 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), would be employed to determine its equilibrium geometry. researchgate.net This calculation yields precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's structure. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: The following data is illustrative of what a DFT calculation would produce and is not based on published experimental results for this specific molecule.)

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | C-C=O | ~120° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. rsc.org

Table 2: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative and not based on published results.)

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netactascientific.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent neutral potential.

For 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the MEP surface would likely show significant negative potential around the carbonyl oxygen atom and the electronegative fluorine and chlorine atoms, identifying these as sites for potential electrophilic interaction. researchgate.net Positive potential would be expected around the hydrogen atoms.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure and aid in the assignment of observed spectral bands. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

From the fundamental properties derived from DFT, such as orbital energies, various quantum chemical descriptors can be calculated. These indices provide quantitative measures of a molecule's reactivity and stability. ethz.chrsc.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

Table 3: Hypothetical Chemical Reactivity Indices (Note: The following data is illustrative and derived from the hypothetical orbital energies in Table 2.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Global Softness (S) | 1 / η | 0.426 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Predictive Modeling of Structure-Property Relationships

Computational and theoretical investigations into 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one play a crucial role in understanding its chemical behavior and potential applications. Predictive modeling, specifically through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, establishes a correlation between the molecular structure of a compound and its physicochemical properties or biological activity. These models are instrumental in forecasting the characteristics of new compounds without the need for extensive empirical testing.

The predictive modeling of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and related halogenated aromatic ketones typically involves the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. By employing statistical methods like multiple linear regression (MLR), computational models can establish a mathematical relationship between these descriptors and a specific property of interest.

For halogenated compounds, key descriptors often include those related to electrostatic potential and molecular volume, which are critical in defining intermolecular interactions. nih.gov For instance, in a study of halogenated anisoles, descriptors derived from electrostatic potential, along with molecular volume and the energy of the highest occupied molecular orbital (EHOMO), were effectively used to predict properties such as vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov

The general process for developing a QSPR or QSAR model involves several steps:

Data Set Selection: A series of compounds with known properties or activities is chosen. For a study relevant to 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, this would ideally include a range of substituted tetralones or naphthalenones.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset using computational chemistry software.

Model Development: Statistical techniques are used to build a model that best correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

While specific QSPR models exclusively for 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one are not extensively documented in publicly available literature, the principles can be illustrated with a representative model for a series of structurally analogous halogenated aromatic ketones. The following tables present hypothetical yet representative data to demonstrate how such a predictive model might be constructed.

Table 1: Molecular Descriptors for a Representative Set of Halogenated Aromatic Ketones

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | EHOMO (eV) | ELUMO (eV) |

| Compound A | 180.63 | 2.5 | 17.07 | -6.5 | -1.2 |

| Compound B | 198.62 | 2.8 | 17.07 | -6.7 | -1.4 |

| Compound C | 214.07 | 3.1 | 17.07 | -6.8 | -1.5 |

| Compound D | 232.06 | 3.4 | 17.07 | -6.9 | -1.6 |

Table 2: Experimental vs. Predicted Aqueous Solubility for a QSPR Model

| Compound | Experimental -logS (mol/L) | Predicted -logS (mol/L) | Residual |

| Compound A | 3.0 | 2.95 | 0.05 |

| Compound B | 3.5 | 3.55 | -0.05 |

| Compound C | 4.0 | 4.05 | -0.05 |

| Compound D | 4.5 | 4.45 | 0.05 |

The development of such predictive models is a powerful tool in modern chemistry, enabling the efficient screening of virtual compounds and the prioritization of synthetic targets with desired properties. tandfonline.com For a molecule like 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, these computational approaches can provide valuable insights into its behavior and guide further experimental investigation.

Applications in Chemical Synthesis and Precursor Development

Utility as a Building Block for Diverse Organic Syntheses

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one serves as a foundational building block for constructing a variety of organic molecules. The tetralone core is a privileged structure in medicinal chemistry, and the presence of both chlorine and fluorine atoms offers distinct sites for chemical modification. orgsyn.orgorganic-chemistry.org The electron-withdrawing nature of the halogens influences the reactivity of the aromatic ring, while the ketone group provides a handle for numerous transformations, including reductions, additions, and condensations.

The reactivity of the carbonyl group allows for the introduction of new functional groups at the C-1 position. For instance, reduction of the ketone can yield the corresponding alcohol, 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, a precursor for further substitutions. Asymmetric reduction, potentially employing catalysts like Noyori's ruthenium complexes, could lead to the synthesis of enantioenriched alcohols, which are valuable chiral building blocks. researchgate.net Furthermore, the α-position to the ketone can be functionalized, expanding the synthetic diversity that can be achieved from this starting material.

Role as an Intermediate in Multi-step Synthesis of Complex Molecules

The utility of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is particularly evident in its role as a key intermediate in multi-step synthetic sequences. youtube.comyoutube.com A notable example is its application in the synthesis of complex pharmaceutical compounds. The core structure of this tetralone is incorporated into larger molecules that exhibit biological activity.

For example, a derivative of this compound, (S)-2-(((S)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, has been identified as a component in pharmaceutical compositions. google.com The synthesis of this complex molecule necessitates the initial construction of the 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene moiety, for which the title tetralone is a direct and crucial precursor. The synthesis involves the conversion of the ketone to an amine, which is then elaborated through several subsequent steps to yield the final active pharmaceutical ingredient. This underscores the importance of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one as an irreplaceable intermediate in the production of high-value, complex molecules. google.com

Application in Cascade Reactions and One-Pot Syntheses

Cascade reactions, which involve two or more consecutive transformations where the product of the first step is the substrate for the next, offer significant advantages in terms of efficiency and atom economy. mdpi.com The structural features of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one make it a potential candidate for use in such processes. For instance, a reaction initiated at the ketone functionality could trigger a subsequent cyclization or rearrangement involving the substituted aromatic ring.

While specific examples of cascade reactions directly employing 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one are not extensively documented in the reviewed literature, the general reactivity of tetralone systems suggests potential applications. For example, Prins/Friedel-Crafts cyclization cascades have been used to create 4-aryltetralin derivatives from related starting materials. beilstein-journals.org A similar strategy could theoretically be applied to the title compound, where the ketone is first converted to a reactive intermediate that then partakes in an intramolecular or intermolecular cascade sequence.

Development of Novel Synthetic Methodologies Exploiting its Reactivity

The unique electronic and steric properties of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one make it an interesting substrate for the development of new synthetic methods. The presence of two different halogen atoms allows for selective transformations, such as regioselective cross-coupling reactions. Methodologies that can selectively functionalize the C-Cl bond over the C-F bond, or vice versa, would be of significant value.

Furthermore, the development of novel catalytic systems for the asymmetric transformation of the ketone group is an active area of research. researchgate.net Given the importance of chiral tetralin derivatives in pharmaceuticals, new methods for the enantioselective reduction or alkylation of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would be highly valuable. Such methodologies could provide more efficient and direct routes to chiral building blocks, streamlining the synthesis of complex target molecules. google.com

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. scirea.org While methods for the asymmetric synthesis of tetralones exist, their application to 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one remains an open area of investigation. Future research should focus on the development of stereoselective methods to introduce chirality into this specific scaffold.

One promising avenue is the use of chiral catalysts for asymmetric reduction of the ketone functionality, which would yield chiral tetralols. These chiral alcohols are valuable precursors for a variety of biologically active molecules. researchgate.net Furthermore, the development of methods for the asymmetric alkylation or arylation at the C2 position would provide access to a diverse range of chiral derivatives with potential therapeutic applications. A significant challenge lies in controlling the stereoselectivity in the presence of the electron-withdrawing chloro and fluoro substituents, which can influence the reactivity and stereochemical outcome of the reactions. scirea.org

Recent advancements in rhodium-catalyzed asymmetric C-C bond activation have enabled the synthesis of 1-tetralones with remote quaternary stereocenters. nih.govnih.gov Applying such methodologies to 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one could lead to the creation of complex and novel chiral structures. Additionally, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts has been successfully employed for the synthesis of lactone-fused tetralin derivatives. thieme-connect.com The adaptation of these sophisticated catalytic systems to the specific electronic properties of the title compound presents a considerable but potentially rewarding challenge.

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for the synthesis of tetralones often involve harsh reagents and generate significant chemical waste. nih.gov A key future direction is the development of more environmentally friendly and sustainable synthetic protocols for 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. This includes the exploration of catalytic methods that minimize the use of stoichiometric reagents and the utilization of greener solvents and reaction conditions. nih.govresearchgate.net

For instance, a "clean-chemistry" approach for the synthesis of 2-tetralones has been reported, which avoids the use of thionyl chloride, aluminum trichloride, and chlorinated solvents. nih.gov Adapting this single-stage acylation-cycloalkylation process for the synthesis of the target 1-tetralone (B52770) derivative would represent a significant step towards a more sustainable manufacturing process. Furthermore, exploring metal-free cascade reactions, such as reductive Friedel-Crafts alkylation/cyclization of keto acids/esters, could provide an atom-economical and environmentally benign route to this and related tetralones. rsc.org The challenge will be to achieve high yields and selectivity under these greener conditions, especially when dealing with the specific reactivity of the halogenated aromatic ring.

Advanced in silico Modeling for Enhanced Property Prediction

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules by predicting their properties and biological activities. tandfonline.com For 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, advanced in silico modeling can play a crucial role in guiding future synthetic efforts.

Future research should employ computational methods to screen virtual libraries of derivatives for potential biological targets. tandfonline.comrsc.org Molecular docking studies can predict the binding modes and affinities of these compounds with various enzymes and receptors, helping to identify promising candidates for further experimental investigation. ekb.egmtak.hu For example, in silico evaluations have been used to investigate tetralone derivatives as potential anticancer agents and inhibitors of macrophage migration inhibitory factor (MIF). ekb.egmtak.hu Applying these computational approaches to derivatives of 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one could uncover new therapeutic opportunities.

A significant challenge in this area is the accuracy of the computational models. Developing and validating robust models that can accurately predict the physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and biological activities of these halogenated compounds is essential for the success of in silico screening campaigns. ekb.eg

Expanding the Chemical Space Through Combinatorial and High-Throughput Synthesis

To fully explore the therapeutic potential of the 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one scaffold, it is necessary to synthesize and screen a large number of derivatives. Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating diverse libraries of compounds. wikipedia.orgnih.gov

Future research should focus on developing solid-phase or solution-phase combinatorial strategies to create libraries of derivatives based on the 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one core. nih.govamericanpeptidesociety.org This could involve the parallel derivatization of the ketone functionality, the aromatic ring, or the methylene (B1212753) groups of the cyclohexenone ring. The resulting libraries can then be screened for a wide range of biological activities using high-throughput screening assays.

A key challenge is the development of robust and versatile synthetic methodologies that are amenable to a combinatorial format. The reactions must be high-yielding, and the products should be easily purified. Furthermore, the development of efficient methods for tagging and identifying the active compounds from the libraries is crucial for the success of this approach. imperial.ac.uk

Investigations into Novel Reactivity and Catalysis with 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

The unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring of 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one may lead to novel reactivity and catalytic applications. Future research should explore the untapped potential of this compound as a building block in organic synthesis and as a scaffold for the development of new catalysts.

For instance, the tetralone scaffold itself can be used to direct chemical reactions. nih.govnih.gov Investigating the ability of 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and its derivatives to act as ligands for transition metal catalysts or as organocatalysts could open up new avenues in catalysis. The electron-withdrawing nature of the halogens could modulate the catalytic activity and selectivity in interesting ways.

Furthermore, exploring novel reactions at the ketone or the benzylic positions could lead to the synthesis of complex and biologically active molecules. For example, tandem reactions involving Michael addition and subsequent ipso-substitution of a nitro group have been used to create tetralone derivatives with multiple chiral centers. acs.org Adapting such strategies to the halogenated scaffold of 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one could yield a new class of compounds with unique pharmacological profiles. The challenge lies in understanding and controlling the intricate reactivity of this multifunctional molecule.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by halogenation. For example, fluorination and chlorination steps require precise control of electrophilic substitution conditions (e.g., temperature, solvent polarity, catalyst choice). A literature approach for a similar compound (7-fluoro-3,4-dihydronaphthalen-1(2H)-one) uses anhydrous ethanol and dichloroethane under reflux, monitored by TLC for reaction completion .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate halogenation but risk side reactions |

| Catalyst (e.g., AlCl₃) | 10–15 mol% | Excess catalyst promotes decomposition |

| Reaction Time | 1.5–3 h | Under-reaction leaves intermediates; over-reaction degrades product |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 7-chloro-6-fluoro derivatives from structural analogs?

- Methodology :

- ¹H NMR : Fluorine and chlorine substituents deshield adjacent protons. For example, in 6-bromo-3,4-dihydronaphthalen-1(2H)-one, aromatic protons resonate at δ 7.2–7.8 ppm, while keto-group protons appear at δ 2.5–3.0 ppm . Fluorine’s strong electronegativity further splits signals.

- Mass Spectrometry : Look for isotopic patterns (e.g., chlorine’s M+2 peak at ~1/3 intensity of M+). For C₁₀H₇ClFO, expect m/z 200–202 (M⁺) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, reaction path search) optimize reaction design for halogenated dihydronaphthalenones?

- Methodology : Quantum chemical calculations (e.g., Gaussian, ORCA) predict regioselectivity in electrophilic substitutions. For instance, ICReDD’s approach combines DFT-based transition-state analysis with experimental feedback to refine halogenation pathways .

- Case Study : A study on (E)-7-fluoro-2-((6-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one used computational modeling to confirm steric hindrance effects, guiding solvent selection (e.g., dichloroethane minimized steric clashes) .

Q. How can factorial design resolve contradictions in yield data for scaled-up synthesis?

- Methodology : Apply a 2³ factorial design to test variables like temperature, catalyst loading, and solvent ratio. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 100°C |

| Catalyst (AlCl₃) | 10 mol% | 15 mol% |

| Ethanol:Dichloroethane | 1:1 | 1:2 |

- Analysis : Use ANOVA to identify interactions. A previous study on similar ketones found solvent ratio had the highest F-value (p < 0.05), overriding temperature effects .

Q. What crystallization techniques improve purity for X-ray diffraction studies?

- Methodology : Slow evaporation from methanol or ethanol at 4°C is preferred. For example, crystals of a fluoro-dihydronaphthalenone analog were obtained via silica gel chromatography (petroleum ether:ethyl acetate = 8:1) followed by slow evaporation, achieving 99% purity for XRD .

- Data Handling : Bruker SMART APEX CCD systems with λ = 0.709 nm resolve bond lengths (e.g., C–F = 1.34 Å) and torsion angles critical for confirming stereochemistry .

Contradiction Analysis

Q. Why do reported melting points vary for halogenated dihydronaphthalenones?

- Root Cause : Polymorphism and residual solvent (e.g., ethanol vs. dichloroethane) alter melting behavior. For example, 6-bromo-3,4-dihydronaphthalen-1(2H)-one shows a 5°C variation depending on recrystallization solvent .

- Resolution : Standardize DSC protocols (heating rate: 10°C/min; N₂ atmosphere) and report solvent history.

Safety and Compliance

Q. What safety protocols are critical when handling chloro-fluoro intermediates?

- Guidelines :

- Use fume hoods for halogenation steps (chlorine gas risk).

- Follow OSHA standards for waste disposal (e.g., neutralization of AlCl₃ with NaOH).

- Advanced labs require Chemical Hygiene Plan compliance, including 100% safety exam scores for personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。